molecular formula C15H19N5 B7558165 N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

Cat. No. B7558165
M. Wt: 269.34 g/mol
InChI Key: KWPGQTFWUXUAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine, also known as BI-9564, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. BI-9564 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are involved in gene regulation. By inhibiting BET proteins, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine reduces the expression of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling.
Biochemical and physiological effects:
N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a potent inhibitory effect on BET proteins in various preclinical models. The compound has been shown to reduce the expression of oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models.

Advantages and Limitations for Lab Experiments

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied in preclinical models. In addition, N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has a favorable pharmacokinetic profile, which allows for easy administration in lab animals. However, there are also some limitations to the use of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine in lab experiments. The compound is relatively expensive and may not be readily available to all researchers. In addition, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine. One area of interest is the evaluation of the compound in clinical trials for the treatment of cancer, inflammation, and cardiovascular diseases. Preliminary results from clinical trials have shown promising results, and further studies are needed to determine the efficacy and safety of the compound in humans. Another area of interest is the development of more potent and selective BET inhibitors. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has shown good potency and selectivity in preclinical models, but there is still room for improvement. Finally, there is a need for further studies to elucidate the molecular mechanisms of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine and its effects on gene regulation in various diseases.

Synthesis Methods

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the pyrazole ring through a cyclization reaction. The final product is obtained by coupling the pyrazole intermediate with the indazole moiety. The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been reported in several publications, and the compound has been synthesized on a large scale for use in preclinical studies and clinical trials.

Scientific Research Applications

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and the inhibition of BET proteins has been shown to suppress tumor growth. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory genes, and the inhibition of BET proteins has been shown to reduce inflammation. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce inflammation in several preclinical models of inflammatory diseases, including rheumatoid arthritis and psoriasis. In cardiovascular diseases, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling, and the inhibition of BET proteins has been shown to reduce vascular remodeling. N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine has been shown to reduce vascular remodeling in preclinical models of hypertension and atherosclerosis.

properties

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-15(2,3)20-10-11(8-18-20)7-16-13-5-4-12-9-17-19-14(12)6-13/h4-6,8-10,16H,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPGQTFWUXUAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.